cinchonan-9-yl 2-furoate hydrochloride

Description

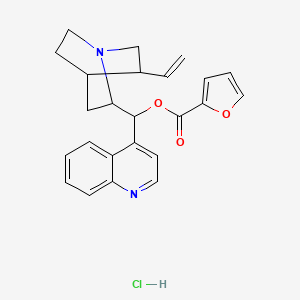

Cinchonan-9-yl 2-furoate hydrochloride is a quaternary ammonium salt derived from cinchona alkaloids, characterized by a 2-furoate ester group attached to the 9-position of the cinchonan backbone. The compound’s structure combines the bicyclic quinoline moiety of cinchona (e.g., quinine or quinidine) with a 2-furoic acid ester, neutralized by hydrochloric acid. Its molecular formula is inferred as C₂₄H₂₅N₂O₄·HCl, with a molecular weight of approximately 449.93 g/mol (based on analogous cinchonan derivatives) .

Cinchona alkaloids are renowned for their antimalarial and antiarrhythmic properties, but esterification at the 9-position modifies solubility, bioavailability, and pharmacological activity.

Propriétés

IUPAC Name |

[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl] furan-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3.ClH/c1-2-16-15-26-12-10-17(16)14-21(26)23(29-24(27)22-8-5-13-28-22)19-9-11-25-20-7-4-3-6-18(19)20;/h2-9,11,13,16-17,21,23H,1,10,12,14-15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWJSAOFRJSDGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)OC(=O)C5=CC=CO5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Cinchonan Derivatives with Varied Ester Groups

(a) 2-Chloro-N-(8α,9S)cinchonan-9-yl-3-trifluoromethyl-benzamide Hydrochloride

- Structure : Features a benzamide group instead of 2-furoate.

- Properties : Higher molecular weight (MW ~535 g/mol) due to the trifluoromethyl and chloro substituents.

- Activity : The benzamide group enhances binding to hydrophobic enzyme pockets, showing efficacy in preclinical cancer models .

- Synthesis : Similar HCl salt formation via propan-2-ol trituration, yielding a melting point of 270–273°C .

(b) (9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride

- Structure : Substitutes the ester with an amine group and adds a methoxy substituent.

- Properties: MW 432.81 g/mol; trihydrochloride form increases water solubility compared to mono-salts.

- Application : Investigated for chiral resolution in asymmetric catalysis .

Key Differences :

Other 2-Furoate Esters

(a) Diloxanide Furoate

- Structure : Phenyl 2-furoate with a dichloroacetamido group.

- Application : Antiparasitic (amoebiasis); hydrolyzes to release furoic acid and diloxanide in vivo.

- Safety : JECFA classifies 2-furoates as safe up to 0.5 mg/kg/day, but cinchonan derivatives may have stricter limits due to alkaloid toxicity .

(b) Methyl/Ethyl/Allyl 2-Furoate

- Structure : Simple alkyl esters of 2-furoic acid.

- Properties: Volatile odorants; ethyl 2-furoate exhibits "sweet, acid, urinous" odors vs. allyl’s "decayed" profile .

- Relevance : Highlights how ester chain length (methyl vs. allyl) alters physicochemical properties, though cinchonan derivatives prioritize pharmacological over olfactory traits .

Hydrochloride Salts of Alkaloids

(a) Thiophene Fentanyl Hydrochloride

- Structure : Opioid derivative with thiophene moiety.

- Contrast : Despite shared HCl salt form, thiophene fentanyl targets μ-opioid receptors, whereas cinchonan derivatives act on ion channels or parasitic targets .

(b) Quinine Hydrochloride

- Structure : Cinchonan-9-ol without esterification.

- Comparison : Lower lipophilicity than 2-furoate ester, reducing blood-brain barrier penetration but increasing renal clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.